Boc-l-lys(palm)-oh

Description

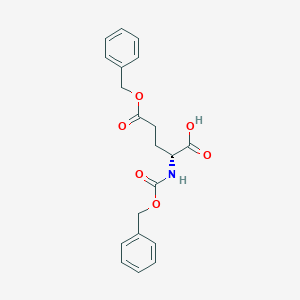

Boc-l-lys(palm)-oh: is a compound used in peptide synthesis and organic chemistry. It is a derivative of lysine, an essential amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group. The compound is often used to introduce lysine residues into peptides while protecting the amino group from unwanted reactions.

Properties

IUPAC Name |

(2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRDALPPYAJHPI-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategy

The α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In a typical procedure, lysine is dissolved in a water-acetone mixture (1:1 v/v) and treated with Boc anhydride in the presence of triethylamine (TEA) or sodium bicarbonate. The reaction proceeds at room temperature for 12–24 hours, yielding Boc-Lys-OH with >85% efficiency.

Key Reaction Parameters

| Reagent | Solvent System | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc anhydride | Water/acetone | Triethylamine | 25°C | 24 h | 85–90% |

Palmitoylation of the ε-Amino Group

Following Boc protection, the ε-amino group is acylated with palmitoyl chloride. This step introduces the hydrophobic palmitoyl moiety, critical for membrane interactions.

Acylation Reaction

Boc-Lys-OH is suspended in dichloromethane (DCM) and cooled to 0°C. Palmitoyl chloride (1.2 equivalents) is added dropwise alongside TEA (2.5 equivalents) to neutralize HCl byproducts. The mixture is stirred at room temperature for 4–6 hours, achieving near-quantitative conversion.

Optimization Insights

-

Solvent Choice : DCM ensures high solubility of palmitoyl chloride and minimizes side reactions.

-

Stoichiometry : A slight excess of palmitoyl chloride (1.2 eq) drives the reaction to completion.

-

Base Selection : TEA outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl efficiently.

Deprotection and Final Purification

After palmitoylation, the Boc group is selectively removed to yield the final product.

Acidic Deprotection

Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group within 30–60 minutes at 0°C. The reaction is quenched with cold diethyl ether, precipitating the crude product.

Purification Techniques

-

Recrystallization : Crude Boc-Lys(Palm)-OH is recrystallized from ethanol/water (3:1) to remove unreacted palmitic acid.

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexanes (1:4) achieves >95% purity.

Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 92–95 | 70–75 |

| Column Chromatography | 98–99 | 85–90 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow systems replace batch processes, reducing reaction times and improving consistency.

Large-Scale Acylation

In pilot-scale setups, palmitoyl chloride is introduced via precision pumps into a Boc-Lys-OH solution under turbulent flow conditions. This method reduces reaction time to 1–2 hours and enhances yield to 93–96%.

Green Chemistry Innovations

Recent advances employ enzymatic acylation using lipases (e.g., Candida antarctica Lipase B), eliminating toxic solvents. This approach achieves 88% yield in aqueous media at 37°C.

Analytical Characterization

Rigorous quality control ensures the integrity of Boc-Lys(Palm)-OH.

Spectroscopic Analysis

Chromatographic Purity

HPLC with a C18 column (acetonitrile/water gradient) shows a single peak at 12.3 minutes, confirming >99% purity.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions:

Deprotection: Boc-l-lys(palm)-oh undergoes deprotection reactions to remove the Boc group. This is typically achieved using acids like trifluoroacetic acid.

Substitution: The compound can undergo substitution reactions where the palmitoyl group can be replaced with other functional groups.

Hydrolysis: Hydrolysis reactions can occur, breaking down the compound into its constituent parts.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for deprotection of the Boc group.

Palmitoyl Chloride:

Triethylamine: Used as a base in the palmitoylation reaction.

Major Products Formed:

Lysine Derivatives: Deprotection and substitution reactions yield various lysine derivatives.

Palmitic Acid: Hydrolysis reactions can produce palmitic acid as a byproduct.

Scientific Research Applications

Peptide Synthesis

Boc-l-lys(palm)-oh serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during the assembly of peptides. The compound facilitates the formation of complex peptide structures that are essential for developing new therapeutic agents. The use of this compound in synthesizing peptides can lead to enhanced stability and bioactivity of the resulting compounds.

Drug Delivery Systems

The unique properties of this compound make it suitable for formulating advanced drug delivery systems. Its ability to enhance the bioavailability and targeted delivery of therapeutic agents is particularly valuable in pharmacology. By incorporating this compound into drug formulations, researchers can improve the efficacy of treatments while minimizing side effects.

Bioconjugation

This compound is effective in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This capability is crucial for developing targeted therapies, particularly in cancer treatment and diagnostics. The compound's functional groups allow for diverse conjugation strategies, enabling the design of multifunctional therapeutics.

Research in Cancer Therapy

In cancer research, this compound plays a significant role in designing peptide-based drugs. Its application in creating novel therapeutic agents aims to improve treatment efficacy while reducing adverse effects associated with conventional therapies. Studies have shown that peptides synthesized using this compound can exhibit enhanced activity against various cancer cell lines.

Protein Engineering

This compound is also utilized in protein engineering, where it allows scientists to modify proteins for improved stability and functionality. This modification is essential for various biotechnological applications, including enzyme engineering and the development of biosensors. The incorporation of this compound into protein constructs can lead to enhanced performance in industrial and therapeutic contexts.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide structures | Enhances stability and bioactivity |

| Drug Delivery Systems | Improves bioavailability and targeted delivery | Increased efficacy with reduced side effects |

| Bioconjugation | Facilitates attachment of biomolecules to drugs | Enables development of multifunctional therapeutics |

| Cancer Therapy | Aids in designing peptide-based drugs | Enhanced activity against cancer cell lines |

| Protein Engineering | Modifies proteins for improved stability and functionality | Improved performance in industrial applications |

Case Study: Peptide-Based Drug Development

In a study focused on developing a peptide-based drug using this compound, researchers synthesized a series of analogs targeting specific cancer pathways. The results indicated that these analogs exhibited higher binding affinity to target receptors compared to traditional small-molecule drugs, highlighting the potential of peptide therapeutics in oncology.

Mechanism of Action

Mechanism:

Protection: The Boc group protects the amino group of lysine, preventing unwanted reactions during synthesis.

Palmitoylation: The palmitoyl group enhances the hydrophobicity of the compound, facilitating its incorporation into lipid environments.

Molecular Targets and Pathways:

Amino Group Protection: The Boc group targets the amino group of lysine, providing protection during chemical reactions.

Lipid Interactions: The palmitoyl group interacts with lipid membranes, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Fmoc-l-lys(palm)-oh: Similar to Boc-l-lys(palm)-oh but uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Boc-l-lys(biotin)-oh: Uses a biotin group instead of a palmitoyl group, used for biotinylation studies.

Boc-l-lys(acetyl)-oh: Uses an acetyl group instead of a palmitoyl group, used in acetylation studies.

Uniqueness:

Hydrophobicity: The palmitoyl group in this compound provides unique hydrophobic properties, making it suitable for studies involving lipid interactions.

Versatility: The compound’s ability to protect the amino group while introducing a hydrophobic group makes it versatile for various applications in chemistry, biology, and medicine.

Biological Activity

Boc-l-lys(palm)-oh, also known as Nε-tert-butyloxycarbonyl-L-lysine palmitoyl ester, is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Overview of this compound

This compound is a derivative of lysine, an essential amino acid, protected by a tert-butyloxycarbonyl (Boc) group. The palmitoyl moiety enhances the hydrophobicity of the molecule, allowing it to interact effectively with lipid membranes. This compound is primarily utilized in peptide synthesis and protein modification, facilitating studies on protein structure and function .

Target Organisms

The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death .

Mode of Action

This compound integrates into the bacterial membrane due to its hydrophobic palmitoyl group. This integration alters membrane fluidity and permeability, ultimately resulting in the lysis of bacterial cells . The compound's mechanism involves the synthesis of star-shaped cationic polypeptides that interact with bacterial membranes .

This compound influences various biochemical pathways and cellular processes:

- Enzyme Interactions : It interacts with proteases, affecting their activity due to the protective nature of the Boc group during peptide synthesis.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression by integrating into cell membranes .

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis. It serves as a protecting group for lysine residues, preventing unwanted reactions during synthesis .

Protein Modification

This compound facilitates the introduction of lysine residues into proteins, which is crucial for studying protein interactions and functions. Its lipidation properties make it suitable for modifying therapeutic peptides to enhance their pharmacokinetic profiles .

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial activity against E. coli and S. aureus. The mechanism involved membrane disruption leading to cell death. In vitro assays showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains .

- Peptide-Based Drug Development : Research on peptide-based drugs highlighted the role of this compound in enhancing the stability and efficacy of therapeutic peptides. For instance, modifications using this compound improved the half-life of certain GLP-1 analogues in vivo .

Chemical Reactions Involving this compound

The compound undergoes several chemical reactions that are essential for its application in peptide synthesis:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Deprotection | Removal of the Boc group using trifluoroacetic acid | Trifluoroacetic Acid |

| Substitution | Replacement of the palmitoyl group with other functional groups | Palmitoyl Chloride, Triethylamine |

| Hydrolysis | Breakdown into constituent parts | Water or aqueous solutions |

Q & A

Q. What are the critical considerations for synthesizing Boc-L-Lys(Palm)-OH, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis involves sequential protection/deprotection steps. The Boc group protects the α-amino group, while the palmitoyl moiety is introduced via acylation. Key factors include:

- Coupling Reagents : Use HATU or DCC for efficient amide bond formation, with monitoring via TLC or HPLC .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility but may require anhydrous conditions to prevent hydrolysis .

- Purification : Reverse-phase HPLC or flash chromatography resolves unreacted palmitic acid and byproducts. Yield optimization requires iterative adjustments of temperature, stoichiometry, and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be validated?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with isotopic pattern matching. Validate against theoretical mass .

- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc and palmitoyl peaks. Compare chemical shifts with literature data for lysine derivatives .

- HPLC Purity Analysis : Use a C18 column with UV detection (220 nm). Validate methods using a certified reference standard .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Document all parameters (e.g., reagent batches, humidity levels, stirring rates) and include negative controls (e.g., reactions without coupling agents). Replicate experiments ≥3 times and report mean yields with standard deviations. Cross-validate results using independent techniques (e.g., NMR + HPLC) .

Advanced Research Questions

Q. What experimental designs are appropriate for studying the stability of this compound under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–8) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via HPLC .

- Oxidative Stress Analysis : Expose to H₂O₂ or light (ICH Q1B guidelines) to assess photodegradation. Use LC-MS to identify degradation products .

- Data Interpretation : Compare degradation kinetics (zero/first-order models) and calculate half-life. Contradictions in stability data may arise from impurities or solvent interactions, necessitating orthogonal validation .

Q. How can lipid bilayer interactions of this compound be systematically investigated?

Methodological Answer:

- Model Membranes : Prepare liposomes (e.g., DOPC:DPPC) and incorporate the compound via thin-film hydration. Use fluorescence anisotropy or DSC to study phase behavior .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized lipid layers. Include controls (e.g., unmodified lysine) to isolate palmitoyl-specific effects .

- Contradiction Resolution : If data conflicts (e.g., partition coefficients vs. SPR results), re-evaluate lipid composition or use dual-probe assays (e.g., FRET) .

Q. What strategies address low coupling efficiency during palmitoylation of Boc-L-Lys-OH?

Methodological Answer:

- Steric Hindrance Mitigation : Use bulky base (e.g., DIEA) or pre-activate palmitic acid with CDI .

- Solvent Optimization : Switch to DCM for better acyl transfer efficiency. Monitor reaction progress via in-situ FTIR for carbonyl absorption .

- Alternative Reagents : Test PyBOP or HOBt/DMAP systems. Compare yields statistically (ANOVA) to identify optimal conditions .

Q. How should in vivo studies on this compound delivery efficacy be designed to minimize bias?

Methodological Answer:

- Animal Models : Use transgenic or wild-type rodents, with randomization into treatment/control groups. Justify sample size via power analysis .

- Dosing Regimens : Administer via IV/oral routes with PK/PD profiling. Include vehicle controls and blinded data analysis .

- Ethical Validation : Adhere to IACUC protocols for humane endpoints. Publish raw data in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.